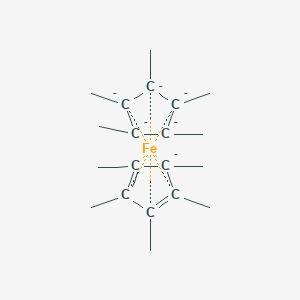
Dimethoxydi-p-kresol
Übersicht
Beschreibung
Dimethoxy di-p-cresol, also known as 3,3’-dimethoxy-5,5’-dimethyl-2,2’-biphenyldiol, is an organic compound with the molecular formula C16H18O4. It is a derivative of biphenyl, featuring two hydroxyl groups and two methoxy groups on the aromatic rings. This compound is known for its antioxidant properties and is used in various industrial and research applications .
Wissenschaftliche Forschungsanwendungen
Dimethoxy di-p-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Wirkmechanismus
Target of Action
Dimethoxy di-p-cresol is an organic compound that exhibits radical scavenging and anticancer activity . It is primarily used as an antioxidant and skin conditioning agent in personal care products .
Mode of Action
The compound’s mode of action is primarily through its antioxidant properties. As a radical scavenger, it can neutralize harmful free radicals in the body, thereby preventing oxidative stress and damage to cells . When used as a skin conditioning agent, it helps maintain the skin in good condition .
Biochemical Pathways
Its anticancer activity also suggests potential involvement in pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is used in personal care products, suggesting it may be topically applied and absorbed through the skin .
Action Environment
The efficacy and stability of Dimethoxy di-p-cresol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its antioxidant activity. Furthermore, its effectiveness as a skin conditioning agent can be influenced by factors such as skin type and environmental conditions (e.g., humidity, temperature) .
Biochemische Analyse
Biochemical Properties
Dimethoxy di-p-cresol is known for its antioxidant properties . It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients
Cellular Effects
It is known to have anti-inflammatory activity . It has been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and nuclear factor-kappa B (Nf-κb) activation .
Molecular Mechanism
It is known to exert its effects through its antioxidant properties . It inhibits reactions promoted by oxygen, thus preventing oxidative damage .
Temporal Effects in Laboratory Settings
It is known to be used as an antioxidant in cosmetics , suggesting that it may have stability over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethoxy di-p-cresol can be synthesized through the oxidative coupling of p-cresol derivatives. One common method involves the use of metal catalysts such as copper or iron in the presence of oxidizing agents like hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods: In industrial settings, the production of dimethoxy di-p-cresol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethoxy di-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Vergleich Mit ähnlichen Verbindungen
p-Cresol: A simpler phenolic compound with similar antioxidant properties but lacking the methoxy groups.
Hydroquinone: Another phenolic compound with strong antioxidant activity but different structural features.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its potent antioxidant and anti-inflammatory properties.
Uniqueness: Dimethoxy di-p-cresol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct antioxidant properties and make it suitable for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAEQCGFVTAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161193 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13990-86-8 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOXY DI-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















